15-cyclohexyl pentanor Prostaglandin F2alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-cyclohexyl pentanor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha. This compound is known for its resistance to 15-hydroxy Prostaglandin Dehydrogenase metabolism, which makes it a valuable tool in various scientific research applications . It binds to the FP receptor on ovine luteal cells with a relative affinity of 46% compared to Prostaglandin F2alpha .
Preparation Methods
The synthesis of 15-cyclohexyl pentanor Prostaglandin F2alpha involves several stepsThe reaction conditions often involve the use of organic solvents such as DMF, DMSO, and ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
15-cyclohexyl pentanor Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-cyclohexyl pentanor Prostaglandin F2alpha has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of Prostaglandin metabolism and receptor binding. In biology, it is used to investigate the role of Prostaglandins in cellular processes. In medicine, it has potential therapeutic applications due to its resistance to metabolism and its ability to bind to specific receptors . In industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 15-cyclohexyl pentanor Prostaglandin F2alpha involves binding to the Prostaglandin F2alpha receptor. This binding triggers a series of molecular events that lead to the desired biological effects. The molecular targets and pathways involved include the activation of specific signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
15-cyclohexyl pentanor Prostaglandin F2alpha is unique due to its resistance to 15-hydroxy Prostaglandin Dehydrogenase metabolism and its specific receptor binding affinity. Similar compounds include other Prostaglandin analogs such as Prostaglandin F2alpha, Dinoprost, and other synthetic Prostaglandin derivatives . These compounds share similar structures and biological activities but differ in their metabolic stability and receptor binding properties.
Properties
CAS No. |
58611-97-5 |
---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26) |
InChI Key |
PCRSETNIXCXEOC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |
Synonyms |
15-cyclohexyl pentanor PGF2α |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.